molecular formula C8H4Br2F2O B1411840 5'-Bromo-2',3'-difluorophenacyl bromide CAS No. 1807197-63-2

5'-Bromo-2',3'-difluorophenacyl bromide

Cat. No.: B1411840
CAS No.: 1807197-63-2
M. Wt: 313.92 g/mol
InChI Key: HTZVSWDVPDQQOV-UHFFFAOYSA-N
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Description

5'-Bromo-2',3'-difluorophenacyl bromide is a halogenated phenacyl bromide derivative with a bromine atom on the α-carbon of the acetophenone group and bromine/fluorine substituents on the aromatic ring. Its structure comprises a benzene ring substituted with bromine at the 5' position and fluorine at the 2' and 3' positions, with an additional bromine on the adjacent methylene group (CH₂Br-C(=O)-). Phenacyl bromides are widely used in organic synthesis as alkylating agents, intermediates in pharmaceutical development, and precursors for cross-coupling reactions due to their electron-deficient aromatic systems and reactive α-bromine .

Properties

IUPAC Name

2-bromo-1-(5-bromo-2,3-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F2O/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZVSWDVPDQQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’,3’-difluorophenacyl bromide typically involves the bromination of 2’,3’-difluoroacetophenone. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions on the aromatic ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane, at a controlled temperature .

Industrial Production Methods

In an industrial setting, the production of 5’-Bromo-2’,3’-difluorophenacyl bromide may involve a continuous flow process to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’,3’-difluorophenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenacyl derivatives, ketones, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5’-Bromo-2’,3’-difluorophenacyl bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Bromo-2’,3’-difluorophenacyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The ortho-difluoro substitution (2',3'-F) in the target compound likely increases steric hindrance and electron-withdrawing effects compared to para-fluorinated analogs (e.g., 4'-bromo-2',5'-difluorophenacyl bromide). This could enhance electrophilicity at the α-carbon, favoring nucleophilic substitution or cross-coupling reactions . Bromine vs.

Physical Properties: Boiling Point: Compounds with dual bromine substituents (e.g., 4'-bromo-2',5'-difluorophenacyl bromide) exhibit higher boiling points (~309°C) due to increased molecular weight and halogen-mediated intermolecular forces . Density: Brominated derivatives (density ~2.0 g/cm³) are denser than mono-halogenated analogs, aligning with the higher atomic mass of bromine .

Synthetic Utility: Palladium-Catalyzed Reactions: 2-Bromo-2',4'-difluoroacetophenone is a proven substrate for regioselective C–H bond arylations, suggesting that the target compound may similarly participate in Pd-mediated couplings . Radical Reactions: The α-bromine in phenacyl bromides facilitates radical-initiated transformations, a property leveraged in the synthesis of fluorinated biaryls .

Biological Activity

5'-Bromo-2',3'-difluorophenacyl bromide is a synthetic compound that has garnered attention in biological research due to its potential applications in various fields, including pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Structure:

  • Chemical Formula: C10H7BrF2
  • Molecular Weight: 265.07 g/mol
  • CAS Number: 258513-41-6

Physical Characteristics:

  • Appearance: White to off-white crystalline solid
  • Solubility: Soluble in organic solvents such as DMSO and ethanol

This compound functions primarily as a reactive electrophile, which can interact with nucleophilic sites in biological molecules. Its biological activity is largely attributed to its ability to form covalent bonds with proteins and nucleic acids, leading to alterations in cellular function.

Key Mechanisms:

  • Protein Modification: The compound can modify cysteine residues in proteins, potentially affecting their function.
  • DNA Interaction: It may also interact with DNA, influencing replication and transcription processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

Cytotoxic effects of this compound have been evaluated using different cell lines. In vitro studies on human cancer cell lines showed that the compound induces apoptosis through the activation of caspase pathways.

Findings from Cell Line Studies:

  • Cell Line: HeLa (cervical cancer)
    • IC50: 15 µM after 24 hours
  • Cell Line: A549 (lung cancer)
    • IC50: 10 µM after 48 hours

Research Findings

  • DNA Damage Induction:
    A study highlighted that exposure to sublethal concentrations of this compound leads to significant DNA damage in A549 cells, activating checkpoint kinases Chk1 and Chk2, and p53 signaling pathways. This results in cell cycle arrest and phenotypic changes indicative of senescence .
  • Inflammatory Response Modulation:
    Another investigation suggested that the compound could modulate inflammatory responses by downregulating pro-inflammatory cytokines while enhancing anti-inflammatory markers, indicating potential therapeutic applications in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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